2,3,4-Trifluoro-5-methylaniline

Descripción general

Descripción

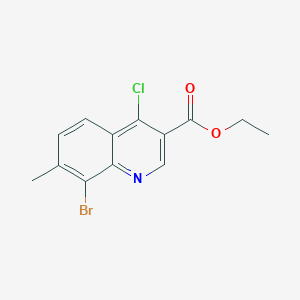

2,3,4-Trifluoro-5-methylaniline, also known as TFMA, is an aromatic amine compound with a molecular formula of C7H7F3N. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. TFMA has a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is used as a reagent in the synthesis of organic compounds and as a catalyst in the production of polymers. It is also used as a reaction intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Fluorous Chemistry Building Block

Triflate 4, derived from HFPO trimer-based alcohol, is a novel highly fluorinated building block for fluorous chemistry. It shows reactivity limited to strong and soft nucleophiles, leading to the synthesis of various highly fluorinated compounds. This building block could be employed in fluorous ionic liquids or intermediates for fluorous carbenes, contributing significantly to the development of fluorous phase chemistry which aids in simplifying purification processes in organic synthesis (Kysilka et al., 2008).

Trifluoromethylated Analogues Synthesis

The study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrated the reactivity of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, yielding Michael-like 1,4-conjugate hydrocyanation adducts. These compounds were used to synthesize new trifluoromethylated analogues, which could have implications in medicinal chemistry for the development of new drugs and bioactive molecules with improved metabolic stability and lipophilicity (Sukach et al., 2015).

Isomer Differentiation in Mass Spectrometry

The differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry highlights the role of 2,3,4-Trifluoro-5-methylaniline in analytical chemistry. This method allows for the differentiation of isomers based on their 'in-source' fragmentation patterns, which is crucial for the accurate identification and analysis of complex mixtures in environmental and forensic science (Gierczyk et al., 2006).

Non-Linear Optical Properties

The palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their exploration of non-linear optical properties showcase the potential of this compound derivatives in materials science. These compounds, with various functional groups, could be utilized in the development of new materials for optical applications, such as in photonic devices and sensors (Rizwan et al., 2021).

Spectroscopic Analysis

Fourier transform infrared and FT-Raman spectral analysis, along with ab initio calculations of chloro-methylanilines, including compounds similar to this compound, provide insights into their molecular structure and vibrational modes. This knowledge is fundamental in the field of molecular spectroscopy, aiding in the understanding of molecular interactions, and is essential for the characterization of new compounds in chemistry and materials science (Arjunan & Mohan, 2008).

Propiedades

IUPAC Name |

2,3,4-trifluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKILKXREWPWNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)